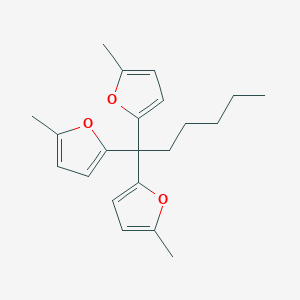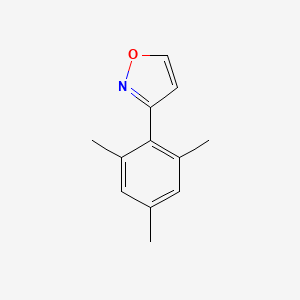
Isoxazole, 3-(2,4,6-trimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Mesitylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered aromatic rings containing one nitrogen and one oxygen atom The mesityl group, which is a 1,3,5-trimethylphenyl group, is attached to the third position of the isoxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mesitylisoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This (3 + 2) cycloaddition reaction is typically catalyzed by copper(I) or ruthenium(II) complexes . The reaction conditions often include mild bases such as sodium bicarbonate at ambient temperature .
Another method involves the cycloisomerization of α,β-acetylenic oximes catalyzed by gold(III) chloride. This method allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under moderate reaction conditions .
Industrial Production Methods
Industrial production of 3-Mesitylisoxazole may involve scalable versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Metal-free synthetic routes are also being explored to reduce the use of toxic and expensive metal catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
3-Mesitylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can lead to the cleavage of the N-O bond, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur at the mesityl group or the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and copper chloride.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like Grignard reagents and organolithium compounds are often employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted isoxazoles, amines, and oxazoles, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Mesitylisoxazole has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Mesitylisoxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular target involved .
Comparaison Avec Des Composés Similaires
3-Mesitylisoxazole can be compared with other similar compounds, such as:
3-Phenylisoxazole: Similar structure but with a phenyl group instead of a mesityl group.
3-Methylisoxazole: Contains a methyl group instead of a mesityl group.
3,5-Dimethylisoxazole: Contains two methyl groups at positions 3 and 5.
The uniqueness of 3-Mesitylisoxazole lies in the presence of the mesityl group, which imparts distinct steric and electronic properties, making it suitable for specific applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
49748-48-3 |
|---|---|
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
3-(2,4,6-trimethylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C12H13NO/c1-8-6-9(2)12(10(3)7-8)11-4-5-14-13-11/h4-7H,1-3H3 |
Clé InChI |
TYEVZXCIPDQUHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C2=NOC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-[(1H-pyrazol-5-yl)carbamoyl]benzene-1-sulfonamide](/img/structure/B12895108.png)
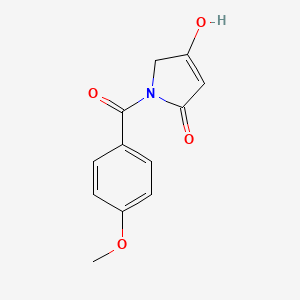
![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide](/img/structure/B12895128.png)
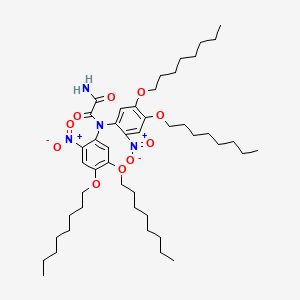
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)](/img/structure/B12895150.png)
![2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12895153.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12895164.png)
![2-(Difluoromethoxy)-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12895168.png)

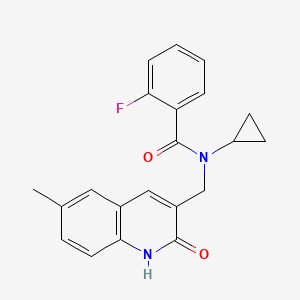

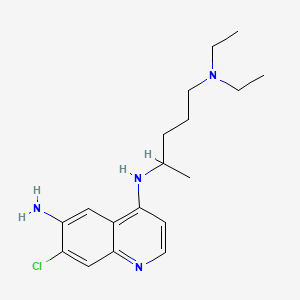
![3-(5-Chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12895182.png)
